(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYZMGOKIROEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019906 | |
| Record name | 3',4'-Methylenedioxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2373-80-0 | |
| Record name | 3′,4′-Methylenedioxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4'-Methylenedioxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Background and Significance of Benzodioxole Containing Cinnamic Acid Derivatives
The 1,3-benzodioxole (B145889) functional group, also known as the methylenedioxyphenyl group, is a key structural motif found in numerous natural products and synthetic compounds. chemicalbook.comnih.gov Its presence often imparts significant biological activity. When this moiety is incorporated into the structure of cinnamic acid, a naturally occurring unsaturated carboxylic acid, the resulting derivatives become attractive scaffolds for medicinal chemistry and drug discovery. wikipedia.orgunimi.it
Cinnamic acid and its derivatives are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. najah.edumdpi.com The benzodioxole unit can modulate these activities, often enhancing the compound's interaction with biological targets. chemicalbook.comresearchgate.net Researchers have synthesized and evaluated numerous benzodioxole derivatives, demonstrating their potential in various therapeutic areas. najah.edu For instance, some have been investigated as potential anti-colorectal cancer agents and have shown apoptosis-inducing effects in cancer cells. unimi.it The versatility of the benzodioxole ring system makes it a valuable component in the design of new bioactive molecules. chemicalbook.com
| Biological Activity | Research Findings |
|---|---|
| Anticancer | Derivatives have shown anti-proliferative properties by inducing oxidative stress and promoting apoptosis in tumor cells. chemicalbook.com Some have been specifically studied as potential anti-colorectal cancer agents. unimi.it |
| Anti-inflammatory | Benzodioxole derivatives have been investigated for their potential to modulate inflammatory pathways. chemicalbook.com |
| Antioxidant | The benzodioxole moiety can contribute to the antioxidant capacity of molecules, which is a property often associated with cinnamic acid derivatives. najah.edunih.gov |
| Antimicrobial | Various compounds containing the benzodioxole scaffold have demonstrated antimicrobial effects. najah.eduresearchgate.net |
Nomenclature and Stereoisomerism: Focus on the 2z Isomer and Its 2e Counterpart
The systematic name for the compound of interest is (2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid. The nomenclature precisely describes its chemical structure:
prop-2-enoic acid : Indicates a three-carbon chain with a carboxylic acid group and a double bond starting at the second carbon. This is the core structure of acrylic acid, a subclass of cinnamic acids.
3-(2H-1,3-benzodioxol-5-yl) : Specifies that a 1,3-benzodioxole (B145889) ring is attached to the third carbon of the prop-2-enoic acid chain.
(2Z) : This is the crucial stereochemical designator. The "Z" comes from the German word zusammen (together) and indicates that the higher-priority substituents on each carbon of the double bond are on the same side. In this case, the benzodioxole ring and the carboxylic acid group are on the same side of the double bond, resulting in the cis isomer.
Due to the rigid nature of the carbon-carbon double bond, cinnamic acids exist as two distinct geometric isomers: (Z)-cis and (E)-trans. nih.gov The counterpart to the (2Z) isomer is (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid . The "E" from the German entgegen (opposite) signifies that the higher-priority groups are on opposite sides of the double bond, making it the trans isomer. wikipedia.org
In nature and in many research contexts, the (E) or trans isomer of cinnamic acid derivatives is more common and often more stable. wikipedia.org Consequently, a significant portion of the available scientific literature focuses on (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid, which is also known as (E)-3,4-(Methylenedioxy)cinnamic acid. This compound has been isolated from natural sources such as the stem bark of Brombya platynema. While both isomers share the same molecular formula and connectivity, their different spatial arrangements can lead to distinct physical properties and biological activities. nih.gov
| Property | This compound | (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid |
|---|---|---|
| Synonym | cis-3,4-(Methylenedioxy)cinnamic acid | trans-3,4-(Methylenedioxy)cinnamic acid |
| Stereochemistry | cis isomer (Z configuration) | trans isomer (E configuration) wikipedia.org |
| Molecular Formula | C₁₀H₈O₄ stenutz.eu | C₁₀H₈O₄ |
| Molecular Weight | 192.17 g/mol stenutz.eu | 192.17 g/mol |
Research Trajectories and Contemporary Relevance in Chemical Biology
Established Synthetic Routes to this compound and its Analogues
The synthesis of propenoic acid scaffolds bearing the 2H-1,3-benzodioxole moiety, commonly derived from piperonal (B3395001) (2H-1,3-benzodioxole-5-carbaldehyde), relies on established carbon-carbon bond-forming reactions. These methods are foundational in organic synthesis for constructing α,β-unsaturated carbonyl systems.
The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing α,β-unsaturated ketones and, by extension, related acid derivatives. wikipedia.orgresearchgate.net It involves the base- or acid-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org For the synthesis of the 3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid backbone, piperonal serves as the non-enolizable aromatic aldehyde.
A closely related and highly effective method is the Knoevenagel-Doebner condensation. researchgate.net This reaction typically involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) or piperidine. The initial condensation product undergoes subsequent decarboxylation upon heating to yield the cinnamic acid derivative. This pathway generally produces the thermodynamically more stable (E)-isomer as the major product due to steric considerations in the transition state.
The general reaction pathway starting from piperonal is illustrated below:
Step 1: Condensation: Piperonal reacts with malonic acid in the presence of a base to form an unstable aldol-type intermediate.
Step 2: Dehydration and Decarboxylation: The intermediate readily dehydrates to form a dicarboxylic acid derivative, which then loses carbon dioxide to yield the final propenoic acid product.
Table 1: Reaction Conditions for Knoevenagel-Doebner Condensation
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Typical Yield |
|---|---|---|---|---|
| Piperonal | Malonic Acid | Pyridine/Piperidine | (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid | High |
| Piperonal | Acetic Anhydride | Sodium Acetate (B1210297) | (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid | Moderate-High |
This interactive table summarizes common conditions for synthesizing the propenoic acid scaffold, which typically results in the E-isomer.
For example, a one-pot synthesis of a benzoxazole (B165842) derivative from a carboxylic acid has been achieved using methanesulfonic acid as a highly effective catalyst. researchgate.net While not directly yielding the target propenoic acid, this demonstrates the principle of activating a carboxylic acid in situ for subsequent condensation. Applying this concept, a hypothetical one-pot synthesis of the target acid could involve the generation of a reactive ylide or carbanion from an acetic acid equivalent, which then immediately reacts with piperonal in the same reaction vessel. This streamlines the process compared to the stepwise isolation of intermediates. nih.gov
Stereoselective Synthesis: Achieving Z-Isomer Predominance
The synthesis of the (Z)-isomer of 3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid presents a significant challenge, as the trans or (E)-isomer is thermodynamically favored. nih.gov Achieving Z-isomer predominance requires specific stereoselective synthetic methods that override this thermodynamic preference.
One common strategy is the photoisomerization of the more easily synthesized (E)-isomer. nih.gov Exposing a solution of the (E)-isomer to ultraviolet (UV) light can induce a reversible E/Z isomerization, leading to a photostationary state containing a mixture of both isomers, from which the (Z)-isomer can be isolated.
Other stereoselective olefination reactions are also employed:
Wittig Reaction: The reaction of an aldehyde (piperonal) with a phosphorus ylide can be tuned to favor the Z-alkene. Typically, unstabilized or semi-stabilized ylides under salt-free conditions afford the Z-isomer with high selectivity.
Horner-Wadsworth-Emmons (HWE) Reaction: Modifications of the HWE reaction, using specific phosphonate (B1237965) reagents and reaction conditions (e.g., particular bases and solvents), can also provide control over the E/Z selectivity. researchgate.net
Catalytic Olefination: Recent advances have demonstrated the use of non-metal Lewis acids, such as tritylium (B1200429) salts (TrBF4), to catalyze the stereoselective olefination of α-diazocarbonyl compounds, yielding Z-cinnamate esters with high selectivity via a 1,2-hydride migration pathway. nih.gov
Alkyne Hydrogenation: Another classical approach is the partial hydrogenation of the corresponding propiolic acid derivative (3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid) using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This syn-addition of hydrogen across the triple bond selectively produces the (Z)-alkene.
Table 2: Comparison of Methods for Z-Isomer Synthesis
| Method | Key Reagents/Conditions | Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| Photoisomerization | (E)-isomer, UV light | Mixture of E/Z | Simple procedure | Requires separation, potential side reactions |
| Wittig Reaction | Unstabilized phosphorus ylide, salt-free conditions | High Z-selectivity | High stereocontrol | Stoichiometric phosphine (B1218219) oxide byproduct |
| Alkyne Hydrogenation | Lindlar's catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline), H₂ | High Z-selectivity | Excellent stereocontrol, clean reaction | Requires synthesis of alkyne precursor |
| Catalytic Olefination | α-diazocarbonyl, TrBF₄ catalyst | High Z-selectivity | Novel, catalytic approach | Requires specialized diazo precursor |
This interactive table compares various synthetic strategies for achieving a predominance of the Z-isomer.
Novel Synthetic Strategies and Innovations for Benzodioxole-Propenoic Acid Scaffolds
Recent innovations in organic synthesis offer novel and more sustainable routes to complex molecules like benzodioxole-propenoic acids. These methods often provide higher yields, better selectivity, and operate under milder conditions than traditional approaches.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in many organic transformations, including condensation reactions. researchgate.netsharif.edu A microwave-induced reaction could be applied to the Knoevenagel-Doebner condensation to synthesize the propenoic acid scaffold more efficiently.
Metathesis Reactions: Olefin metathesis, particularly using well-defined ruthenium catalysts like Grubbs catalysts, is a powerful tool for C=C bond formation. A recently developed strategy combines an E-selective Grubbs catalyst with a photocatalyst to convert styrenes and methyl acrylate (B77674) into (Z)-cinnamic acid esters with excellent stereoselectivity, a method applicable to the benzodioxole system. nih.gov
Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional reagent-based chemistry. For instance, cinnamic acid esters have been synthesized via an electrochemical setup using alkenyl sulfones and carbon dioxide, providing a novel route for carboxylation. nih.gov
Sonochemistry: The use of ultrasonic waves can enhance reaction rates and yields. Claisen-Schmidt condensations have been successfully carried out under sonochemical irradiation using basic activated carbons as catalysts, representing a green and efficient method for generating similar scaffolds. taylorandfrancis.com
Chemical Derivatization and Analogue Synthesis from the this compound Framework
The carboxylic acid functional group and the α,β-unsaturated system in the target molecule are versatile handles for further chemical derivatization, allowing for the synthesis of a wide array of analogues. The carboxyl group can be readily converted to esters, amides, or acid chlorides, which serve as precursors for further transformations. nih.gov
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of compounds synthesized from precursors related to the title compound. nih.gov The core structure of these molecules contains the 3-aryl-prop-2-enoyl moiety. The most common route to chalcones is the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503). taylorandfrancis.comijarsct.co.in
In this context, piperonal is the key starting material that forms one of the aryl rings and the propenoyl linker. It is condensed with a substituted acetophenone to yield the corresponding chalcone (B49325). atlantis-press.commdpi.com For example, the reaction of piperonal with N-(4-acetylphenyl)quinoline-3-carboxamide under basic conditions (KOH in ethanol) with ultrasonic irradiation yields the complex chalcone derivative N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. mdpi.comresearchgate.net
Table 3: Examples of Chalcone Derivatives Synthesized from Piperonal
| Acetophenone Reactant | Catalyst/Conditions | Chalcone Product | Reference |
|---|---|---|---|
| Acetophenone | NaOH, Ethanol, RT | 1-Phenyl-3-(2H-1,3-benzodioxol-5-yl)prop-2-en-1-one | ijarsct.co.in |
| 4-Aminoacetophenone | SOCl₂, then condensation with piperonal, KOH, ultrasound | N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl} derivative | mdpi.comresearchgate.net |
| Substituted Acetophenones | 40% NaOH, Ethanol, 10°C to RT | Various (E)-1-(substituted-phenyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-en-1-ones | nih.gov |
This interactive table provides examples of chalcone derivatives synthesized via the Claisen-Schmidt condensation using piperonal.
Preparation of Esters and Amides of Benzodioxole-Propenoic Acids
The carboxylic acid group of benzodioxole-propenoic acids is a primary site for chemical modification, allowing for the synthesis of a diverse range of ester and amide derivatives. These transformations are crucial for modulating the compound's physicochemical properties.
Ester Synthesis:
Esters are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.netyoutube.com The reaction is reversible and often requires heating. chemguide.co.uk For benzodioxole-propenoic acids, alternative methods can provide higher yields and milder reaction conditions. One such method involves a condensation reaction with reagents like Meldrum's acid in the presence of a base. mdpi.com Another approach is the use of coupling reagents, such as BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), which facilitates the direct esterification in a one-pot reaction. mdpi.com
Amide Synthesis:
The synthesis of amides from this compound can be achieved through several reliable methods. The choice of method often depends on the specific amine being used and the desired reaction scale.
Activation to Acid Chloride: A traditional and effective method involves the conversion of the carboxylic acid to a more reactive acid chloride. This is typically accomplished by refluxing the acid with thionyl chloride (SOCl₂). The resulting acid chloride is then reacted in situ with the desired amine to form the corresponding amide. mdpi.com This method is robust and generally provides good yields.
Peptide Coupling Reagents: Modern synthetic chemistry offers a variety of coupling reagents that facilitate the direct formation of an amide bond between a carboxylic acid and an amine under mild conditions. These reagents minimize the need for harsh conditions and often reduce the formation of side products. Reagents such as (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl) phosphoric acid diethyl ester and phosphonitrilic chloride trimer (PNT) have been effectively used for amidation. iajpr.com The use of B(OCH₂CF₃)₃ has also been reported as an effective reagent for direct amidation, with the advantage of simplified purification. nih.gov
The following table summarizes common methods for the preparation of esters and amides.
| Derivative | Method | Key Reagents | Typical Conditions |
| Esters | Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat, Reversible chemguide.co.uk |
| Condensation | Meldrum's Acid, Base (Pyridine, Piperidine) | Toluene, Reflux mdpi.com | |
| Coupling Reagent | Alcohol, BOP reagent, Et₃N | Dry CH₂Cl₂, Room Temp mdpi.com | |
| Amides | Acid Chloride Formation | Thionyl Chloride (SOCl₂), then Amine | Reflux, then Room Temp mdpi.com |
| Coupling Reagent | Amine, PNT, N-Methylmorpholine (NMM) | Dichloromethane, 0-5°C iajpr.com |
Functionalization Strategies on the Benzodioxole Moiety and Propenoic Acid Chain
Further chemical diversity can be introduced by modifying the benzodioxole ring or the propenoic acid chain. These transformations allow for the fine-tuning of the molecule's properties.
Functionalization of the Propenoic Acid Chain:
The propenoic acid chain offers two main sites for functionalization: the carboxylic acid group and the carbon-carbon double bond.
Carboxylic Acid Group: As detailed in the previous section, the formation of esters and amides is a primary strategy for functionalizing this part of the molecule. mdpi.commdpi.com
Carbon-Carbon Double Bond: The alkene double bond in the propenoic acid chain is susceptible to various addition reactions. While specific examples for this compound are not detailed in the provided context, general reactions for cinnamic acid derivatives include hydrogenation to form the corresponding propanoic acid, or halogenation. Photoisomerization on the alkene double bond can also occur. nih.gov Decarboxylative functionalization of the cinnamic acid structure can lead to the formation of various C-C and C-heteroatom bonds. rsc.org
Functionalization of the Benzodioxole Moiety:
The benzodioxole ring system is an electron-rich aromatic structure, making it amenable to electrophilic aromatic substitution reactions. chemicalbook.comguidechem.com The methylenedioxy group (-O-CH₂-O-) is an activating, ortho-para directing group. This allows for the introduction of various substituents onto the benzene (B151609) ring portion of the scaffold.
Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, can be employed to introduce functional groups onto the benzodioxole ring. libretexts.org For instance, the Suzuki-Miyaura coupling reaction has been used to introduce various aryl substituents onto a brominated benzodioxole core, demonstrating a powerful method for creating carbon-carbon bonds. worldresearchersassociations.com
Direct Arylation: Palladium-catalyzed direct arylation is another advanced method for functionalizing the benzodioxole ring. This reaction allows for the coupling of the benzodioxole with aryl bromides to yield 4-substituted products. researchgate.net
The following table outlines key functionalization strategies.
| Molecular Moiety | Reaction Type | Potential Modification | Key Reagents/Conditions |
| Propenoic Acid Chain | Esterification/Amidation | Formation of Esters/Amides | See Table 1 |
| Addition Reactions | Saturation of C=C bond | H₂, Catalyst (e.g., Pd/C) | |
| Decarboxylation | C-C or C-Heteroatom bond formation | Metal-free or metal carboxylates rsc.org | |
| Benzodioxole Moiety | Electrophilic Substitution | Halogenation, Nitration, Acylation | Br₂/FeBr₃, HNO₃/H₂SO₄, Acyl Chloride/AlCl₃ libretexts.org |
| Suzuki-Miyaura Coupling | Aryl group introduction | Arylboronic acid, Pd catalyst, Base worldresearchersassociations.com | |
| Direct Arylation | Aryl group introduction | Aryl bromide, Pd catalyst, Pivalic acid researchgate.net |
Role of the Core Benzodioxole Moiety in Modulating Biological Activity
The 1,3-benzodioxole (B145889) ring system is a highly privileged scaffold in medicinal chemistry, imparting significant influence on the biological activity of its derivatives. researchgate.net This moiety is a key structural feature in numerous bioactive molecules, contributing to a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. chemicalbook.comnih.govnajah.edu Its lipophilic nature and the presence of acidic methylene (B1212753) protons that can form reactive intermediates contribute to its versatility in drug design. researchgate.net
The benzodioxole appendage is integral to the molecule's ability to interact with biological targets. For instance, the oxygen atoms within the dioxole ring can participate in conventional hydrogen bonds with amino acid residues, such as lysine, in protein binding sites. researchgate.net Furthermore, the 1,3-benzodioxole group is known for its ability to inhibit certain enzymes, a property that has been leveraged to prolong the duration of co-administered drugs. chemicalbook.com In some contexts, derivatives of this core have demonstrated the capacity to induce oxidative stress and promote apoptosis in cancer cells, highlighting its role in mediating cytotoxic effects. chemicalbook.com The stability and reactivity conferred by the aromatic system fused to the electron-rich dioxole ring make it a foundational component for therapeutic applications in medicine, food, and cosmetics. chemicalbook.comchemicalbook.com
Influence of the Propenoic Acid Side Chain on Ligand-Target Interactions
The propenoic acid side chain is a critical determinant of the molecule's pharmacokinetic and pharmacodynamic properties. This functional group plays a pivotal role in the energetics of binding to target proteins. nih.gov As a carboxylic acid, it can interact with biological systems in several ways. In the human body, propionic acid is typically metabolized to propionyl-CoA, which then enters the citric acid cycle. drugbank.com This metabolic pathway underscores the biocompatibility of the side chain.
Stereochemical Impact (Z vs. E Isomerism) on Biological Profiles
Generally, the E-isomer is the more thermodynamically stable and common form for cinnamic acid derivatives. researchgate.net However, studies have shown that the Z-isomer can exhibit distinct and sometimes superior performance in specific applications. nih.gov The different geometries of the E and Z isomers lead to different analyte-matrix interactions, which can be explored through molecular modeling. nih.gov The biological activity of chiral compounds is often highly dependent on their stereochemistry, as transport systems and target proteins can exhibit stereoselectivity. nih.gov For instance, the cellular uptake of a compound may be mediated by a specific transporter that recognizes only one isomer, leading to significant differences in potency. nih.gov Photocatalytic methods have been developed to achieve E → Z isomerization, allowing for the selective synthesis of the less stable Z-isomer to explore its unique biological profile. acs.org
Substituent Effects on the Benzodioxole-Propenoic Acid Scaffold
The introduction of various substituents onto the core benzodioxole-propenoic acid structure is a key strategy for modulating its biological activity. The nature, position, and steric and electronic properties of these substituents can fine-tune the molecule's interaction with its target, as well as affect its solubility, stability, and metabolic profile.
The addition of halogen atoms or nitro groups to the scaffold is a common medicinal chemistry tactic to enhance biological activity. researchgate.net Halogenation, in particular, can improve properties like membrane permeability and metabolic stability, and the presence of halogens is known to enhance a range of biological activities. researchgate.net
Structure-activity relationship studies on benzodioxole derivatives have demonstrated clear patterns related to halogen substitution. For example, in a series of COX inhibitors, ortho-halogenated compounds showed better activity than their meta-halogenated counterparts. nih.gov This was attributed to the ortho-substituent forcing the aromatic rings into a non-coplanar orientation, which is considered ideal for COX inhibitory activity. nih.gov In contrast, for cytotoxicity, there was no clear relationship between the position of the halogen, though halogenated compounds were generally more cytotoxic than their non-halogenated parent compounds. nih.gov Similarly, studies on other heterocyclic systems like 8-hydroxyquinoline (B1678124) have shown that halogenated and nitro-substituted derivatives can display highly potent antimicrobial and antioxidant activities. nih.gov For instance, the introduction of bromine or chlorine can significantly enhance activity against Gram-negative bacteria. nih.gov
| Compound | Substitution Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Cytotoxicity CC50 (mM) |
|---|---|---|---|---|
| 3a | Non-halogenated (Ester) | 12.32 | 14.34 | 1.79 |
| 4a | Non-halogenated (Acid) | 1.45 | 3.34 | 0.89 |
| 3b | ortho-Iodo (Ester) | 1.12 | 1.30 | 0.31 |
| 3d | ortho-Bromo (Ester) | - | - | 0.34 |
| 3e | meta-Bromo (Ester) | 27.06 | 37.45 | 0.22 |
Data adapted from a study on benzodioxole derivatives as COX inhibitors. nih.gov Note: Not all data points were available for all compounds in the source.
For example, quinoline (B57606) derivatives are known to possess a wide array of biological activities, including antimalarial, antitumor, and antibacterial properties. mdpi.com Incorporating a quinoline-carboxamide moiety into the scaffold can produce compounds of interest for further bioactivity studies. mdpi.com Similarly, a SAR study of 2H-chromene derivatives bearing a benzodioxole group led to the discovery of a potent and selective endothelin-A receptor antagonist. researchgate.net This study revealed that the m,p-methylenedioxyphenyl group at the 2-position of the chromene skeleton was an essential structural requirement for high binding affinity. researchgate.net The addition of carboxamide groups containing di-methoxyphenyl substituents, which are related to the potent anticancer agent Combretastatin A-4 (CA-4), has been shown to confer potent anticancer activity to benzodioxole compounds. najah.eduresearchgate.net
SAR Methodologies: Integration of In Silico and Experimental Approaches
A comprehensive understanding of the structure-activity relationships of benzodioxole-propenoic acid derivatives is best achieved through the integration of experimental and computational (in silico) methods. This synergistic approach allows for the rational design of new compounds and a deeper understanding of their mechanism of action.
Experimental approaches involve the chemical synthesis of a library of analogues with systematic variations in their structure. nih.gov These compounds are then evaluated in biological assays to determine their activity and cytotoxicity. nih.govnajah.edu This empirical data forms the foundation of any SAR study.
In silico methodologies, such as molecular docking and molecular modeling, complement these experimental findings. nih.govnih.gov Docking studies can predict the binding poses of ligands within the active site of a target protein, helping to explain observed SAR trends. For instance, modeling can rationalize why one stereoisomer is more active than another by analyzing their respective interactions with key amino acid residues. nih.gov Density functional theory (DFT) studies can be used to understand the geometry and stereochemistry of isomers, revealing factors that govern analyte-matrix and ligand-target interactions. nih.gov The combination of synthesis, biological testing, and computational analysis provides a powerful toolkit for optimizing lead compounds and advancing drug discovery efforts. nih.gov
Mechanistic Investigations of Biological Activities Associated with 2z 3 2h 1,3 Benzodioxol 5 Yl Prop 2 Enoic Acid and Its Analogues
Modulation of Specific Molecular Targets
Research into benzodioxole-containing compounds has identified several specific proteins and enzymes whose functions are directly altered upon binding. These interactions range from allosteric modulation of neurotransmitter receptors to the inhibition of enzymes critical for oncogenesis and inflammation.
Allosteric Modulation of AMPA Receptors
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical mediators of fast excitatory neurotransmission in the central nervous system. Their function can be fine-tuned by allosteric modulators that bind to sites distinct from the glutamate (B1630785) binding pocket. researchgate.net The benzodioxole moiety has been identified as a crucial pharmacophore for allosteric binding to AMPA receptors. rushim.ru
Benzodioxole derivatives have been investigated as both positive and negative allosteric modulators of AMPA receptors. rushim.ru
Positive Allosteric Modulators (PAMs): Known as "AMPAkines," these molecules potentiate AMPA receptor currents and slow their deactivation. researchgate.netjove.com An early example of an AMPAkine featuring the benzodioxole core is 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine (BDP), also known as CX465. researchgate.net These modulators are thought to stabilize the glutamate-bound, activated state of the receptor by binding within the dimer interface of the ligand-binding domain. researchgate.netjove.com This potentiation of receptor activity can enhance synaptic plasticity, a key mechanism for learning and memory. google.com
Negative Allosteric Modulators (NAMs): Conversely, other benzodioxole compounds have been shown to act as NAMs. rushim.ru These molecules inhibit AMPA receptor activation, potentially by increasing the rate of desensitization or promoting a deactivated state. rushim.ru The ability of the benzodioxole scaffold to support both positive and negative modulation highlights its versatility in interacting with the allosteric sites of AMPA receptors. rushim.ru
Inhibition of P2X Receptors (P2X4R and P2X7R)
P2X receptors are ATP-gated ion channels involved in a wide range of physiological and pathological processes, including inflammation and neuropathic pain. The P2X4 and P2X7 subtypes, in particular, are highly expressed on immune cells like microglia and macrophages and are considered significant therapeutic targets for inflammatory conditions. dntb.gov.uanih.gov
Recent studies have identified 1,3-benzodioxole (B145889) derivatives as potent and selective antagonists of both P2X4 and P2X7 receptors. A study focusing on 1,3-benzodioxole N-carbamothioyl carboxamide derivatives demonstrated their ability to block the function of these receptors. dntb.gov.ua P2X7R is known to become upregulated in response to proinflammatory stimuli, and its inhibition can lead to a reduction in inflammatory symptoms in various disease models. dntb.gov.ua The antagonism of P2X4 and P2X7 receptors by benzodioxole-based compounds can suppress microglial activation and the subsequent release of inflammatory cytokines, representing a key mechanism for their potential anti-inflammatory effects. nih.gov
RUNX1/ETO Tetramerization Inhibition by Related Benzodioxole Compounds
The RUNX1/ETO fusion protein, a product of the t(8;21) chromosomal translocation, is a key driver in a common form of acute myeloid leukemia (AML). science.gov Its oncogenic activity is critically dependent on the formation of a homo-tetramer, a process mediated by its nervy homology region 2 (NHR2) domain. science.govgoogle.com Disrupting this protein-protein interaction presents a targeted therapeutic strategy.
A benzodioxole-containing analogue, compound 7.44 (2-((1H-benzo[d]imidazol-2-yl)thio)-3-(benzo[d] dntb.gov.uagoogle.comdioxol-5-yl)propanoic acid), was identified as a first-in-class small-molecule inhibitor of RUNX1/ETO tetramerization. science.govgoogle.com
Mechanism of Action: Compound 7.44 functions by mimicking three key amino acids at the "hot spot" of the NHR2 dimer interface, thereby sterically blocking the formation of the tetramer. science.gov This interference with oligomerization destabilizes the RUNX1/ETO complex and abrogates its oncogenic function. science.govgoogle.com
Binding and Potency: Biophysical assays have characterized the interaction between 7.44 and the NHR2 domain, demonstrating that it interferes with tetramer stability and promotes an increase in the dimer population. google.com Subsequent research has identified non-charged analogues of 7.44 with improved potency in cellular assays.
| Compound | Binding Affinity (KD,app or Klig) | Cell Viability (IC50, KASUMI cells) | Reference |
|---|---|---|---|
| 7.44 | 3.75 ± 1.22 µM | >200 µM | google.com |
| M10 (analogue) | 114 µM | 77 µM | |
| M23 (analogue) | 39 µM | 33 µM | |
| M27 (analogue) | 56 µM | 47 µM |
Cyclooxygenase (COX) Enzyme Interactions
Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins (B1171923). Cinnamic acid and its derivatives have been identified as potential lead compounds for designing anti-inflammatory agents that target these enzymes.
Since (2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is a cinnamic acid derivative, its interaction with COX enzymes is of significant interest. Molecular docking studies on a series of cinnamic acid derivatives with the human COX-1 enzyme revealed that a derivative featuring a dioxomethylene group (a 1,3-benzodioxole moiety) exhibited the highest binding affinity.
| Compound Type | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Dioxomethylene Cinnamic Acid Derivative | COX-1 | -6.8 | Arginine (Arg-120), Tyrosine (Tyr-355) | dntb.gov.ua |
| Standard (Diclofenac) | COX-1 | < -6.8 | Arginine (Arg-120) |
The carboxylic acid group of such inhibitors can form crucial interactions with key residues in the COX active site, such as Tyr-385 and Ser-530, which are involved in catalysis. The favorable binding predicted for the benzodioxole-containing derivative suggests a mechanistic basis for potential anti-inflammatory activity via inhibition of the prostaglandin (B15479496) synthesis pathway.
Other Reported Enzyme and Protein Interactions
Analogues of this compound have been reported to interact with several other distinct protein targets.
Thioredoxin Reductase (TrxR): The thioredoxin (Trx) system is a major antioxidant system in cells and is often upregulated in cancer. Synthetic organic arsenicals conjugated with 1,3-benzodioxole derivatives have been shown to strongly inhibit the Trx system, presenting a potential anti-tumor mechanism.
Histone Deacetylase (HDAC): While the link is less direct, an intermediate used in the synthesis of a complex benzodioxole-containing chalcone (B49325) has also been employed in the construction of trithiocarbonates designed as HDAC inhibitors.
Auxin Receptor TIR1: In plant biology, a series of N-(benzo[d] dntb.gov.uagoogle.comdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized as agonists of the auxin receptor TIR1. Molecular docking and bioassays confirmed that these compounds bind to the receptor and mimic the function of the natural hormone auxin, promoting root growth.
Cellular Pathway Modulations
The interactions at the molecular level translate into broader effects on cellular signaling and metabolic pathways.
Oncogenic Signaling and Cell Fate: The inhibition of RUNX1/ETO tetramerization by compound 7.44 and its analogues directly counteracts the oncogene's function. This restores the expression of genes normally repressed by RUNX1/ETO, inhibits the proliferation of leukemic cells, and induces apoptosis and myeloid differentiation, thereby altering the cancer cells' fate. science.gov Other benzodioxole derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines.
Inflammatory Pathways: By antagonizing P2X4R and P2X7R, benzodioxole compounds can modulate neuroinflammatory pathways. This occurs through the suppression of microglial activation, which in turn reduces the production and release of key pro-inflammatory cytokines. nih.gov Furthermore, the interaction with COX enzymes implies a direct modulation of the arachidonic acid cascade, inhibiting the synthesis of prostaglandins that are potent mediators of inflammation and pain.
Redox Homeostasis: The inhibition of the thioredoxin system by certain benzodioxole derivatives can significantly alter the cellular redox balance. This can lead to increased oxidative stress, which can be selectively toxic to cancer cells that often have a higher basal level of reactive oxygen species (ROS).
Auxin Signaling: In plant cells, benzodioxole agonists of the TIR1 receptor activate the auxin signaling pathway. This leads to changes in the transcription of auxin-responsive genes, ultimately promoting cellular processes that result in root growth and development.
Mechanisms Implicated in Anti-inflammatory Processes
The anti-inflammatory actions of this compound and its analogues are attributed to a variety of molecular mechanisms that modulate key inflammatory pathways. A primary mechanism involves the inhibition of pro-inflammatory enzymes and transcription factors. For instance, many plant-derived compounds exert their anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) pathway. mdpi.com NF-κB is a crucial transcription factor that orchestrates the expression of numerous genes involved in inflammation, including those for cytokines, chemokines, and adhesion molecules. mdpi.com In chronic inflammatory states, the NF-κB pathway is persistently activated. mdpi.com Analogues of the target compound likely interfere with this pathway, leading to a downregulation of inflammatory gene expression.
Furthermore, research on related compounds, such as 3-benzoyl-propionic acid, has demonstrated a significant reduction in the production of key inflammatory mediators. researchgate.net In experimental models, this compound was found to decrease levels of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are pivotal in the inflammatory cascade. researchgate.net The reduction of PGE2 suggests a potential inhibitory effect on cyclooxygenase (COX) enzymes, which are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Corticosteroids, another major class of anti-inflammatory drugs, act by inhibiting phospholipase A2, which in turn reduces the production of both prostaglandins and leukotrienes. nih.gov The multifaceted anti-inflammatory profile of these compounds underscores their potential to mitigate inflammatory responses through the modulation of critical signaling pathways and the suppression of inflammatory mediators.
Table 1: Effects of 3-Benzoyl-propionic Acid on Inflammatory Markers
| Inflammatory Marker | Effect | Reference |
|---|---|---|
| Nitric Oxide (NO) | Reduction | researchgate.net |
| Prostaglandin E2 (PGE2) | Reduction | researchgate.net |
Mechanisms of Antimicrobial Action
Analogues of this compound have demonstrated significant antimicrobial activity through various mechanisms that disrupt essential cellular processes in microorganisms. The primary modes of action often involve the inhibition of cell wall synthesis, alteration of plasma membrane integrity, and interference with nucleic acid and protein synthesis. mdpi.com
One of the key mechanisms is the disruption of the bacterial cell envelope. The hydrophobic nature of many of these compounds allows them to interact with the lipid components of the cell membrane, leading to increased permeability and leakage of intracellular contents. mdpi.com This disruption of the membrane potential and integrity ultimately results in cell death. mdpi.com For example, essential oil constituents with structural similarities have been shown to cause sublethal damage to both the cytoplasmic and outer membranes of Gram-negative bacteria. mdpi.com
Furthermore, specific structural modifications to the core molecule can yield potent antibacterial agents. Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov These compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of hydrophobic substituents on the phenoxyl side chain was found to significantly enhance antibacterial efficacy, with some derivatives displaying minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov This suggests that lipophilicity plays a crucial role in the antimicrobial potency of these compounds.
Table 2: In Vitro Antibacterial Activity of Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic Acid Derivatives
| Derivative Substituent | Gram-Negative Bacteria MIC (µg/mL) | Gram-Positive Bacteria MIC (µg/mL) | Reference |
|---|---|---|---|
| para-tert-butyl | 1.56 - 6.25 | 1.56 - 6.25 | nih.gov |
| para-phenyl | 1.56 - 6.25 | 1.56 - 6.25 | nih.gov |
Induction of Programmed Cell Death (Apoptosis) in Cancer Cell Lines
The anticancer activity of this compound analogues is significantly linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is crucial for eliminating malignant cells and is a primary mechanism of action for many chemotherapeutic agents. nih.gov
One of the elucidated mechanisms involves the inhibition of the thioredoxin (Trx) system. nih.gov The Trx system is a key antioxidant system that is often upregulated in cancer cells, contributing to their survival and resistance to therapy. nih.gov By inhibiting this system, certain 1,3-benzodioxole derivatives can induce oxidative stress, which in turn triggers apoptotic pathways. nih.gov This disruption of the cellular redox balance is a critical event in initiating programmed cell death.
Furthermore, related heterocyclic compounds, such as 4-thiazolidinone (B1220212) derivatives, have been shown to induce apoptosis through both the intrinsic and extrinsic pathways. mdpi.com The intrinsic pathway is initiated by intracellular stress and involves the mitochondria, leading to the release of cytochrome C and the activation of caspase-9. mdpi.com The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. mdpi.com Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the biochemical and morphological changes associated with apoptosis. nih.govmdpi.com Studies have shown that these compounds can modulate the expression of key apoptotic proteins, including an increase in the pro-apoptotic protein Bax and a potential decrease in the anti-apoptotic protein Bcl-2, further promoting cell death. mdpi.com
Table 3: Apoptotic Effects of 4-Thiazolidinone Derivatives in Breast Cancer Cells
| Apoptotic Marker | Effect | Reference |
|---|---|---|
| Caspase-7 | Activation | mdpi.com |
| Caspase-8 | Activation | mdpi.com |
| Caspase-9 | Activation | mdpi.com |
| Caspase-10 | Activation | mdpi.com |
| Mitochondrial Membrane Potential | Reduction | mdpi.com |
| Reactive Oxygen Species (ROS) | Increased Generation | mdpi.com |
Neuroprotective Mechanisms at the Cellular Level
Analogues of this compound exhibit neuroprotective properties through a range of cellular mechanisms that counteract neuronal damage and promote cell survival. These mechanisms are particularly relevant in the context of neurodegenerative diseases and ischemic brain injury.
A key neuroprotective strategy of related phenolic acids involves their anti-apoptotic activity. nih.gov They can protect neuronal cells from damage by inhibiting pathways that lead to programmed cell death. nih.gov This includes reducing intracellular calcium ion levels, mitigating lipid peroxidation, and suppressing the activation of caspase-3 and COX-2. nih.gov By scavenging reactive oxygen species (ROS), these compounds can alleviate oxidative stress, a major contributor to neuronal cell death in various neurological disorders. nih.gov
Another significant mechanism is the modulation of cellular stress response pathways. For instance, the flavonoid hesperidin, which shares structural motifs with the target compound, is known to exert neuroprotective effects by activating the Nrf2/ARE antioxidant system. mdpi.com This system plays a crucial role in protecting neurons against oxidative damage and inflammation. mdpi.com Additionally, some benzodioxole derivatives have been found to provide neuroprotection by enhancing autophagy. nih.gov In a model of neonatal hypoxic-ischemic brain injury, an ALK5 inhibitor containing a benzodioxole moiety was shown to increase the formation of autophagosomes and the levels of lipidated LC3, a key autophagy-related protein. nih.gov This enhancement of autophagy is believed to contribute to the clearance of damaged cellular components and promote neuronal survival. nih.gov
Table 4: Neuroprotective Actions of Phenolic Acids and Benzodioxole Derivatives
| Mechanism | Specific Effect | Compound Class/Derivative | Reference |
|---|---|---|---|
| Anti-apoptosis | Inhibition of p38 MAPK pathway, reduced caspase-3 and COX-2 activation, ROS scavenging | Phenolic Acids | nih.gov |
| Antioxidant Response | Activation of Nrf2/ARE system | Flavonoids (e.g., Hesperidin) | mdpi.com |
| Autophagy | Increased autophagosome formation and lipidated LC3 levels | Benzodioxole derivative (SB505124) | nih.gov |
Theoretical and Computational Studies on 2z 3 2h 1,3 Benzodioxol 5 Yl Prop 2 Enoic Acid and Its Conformational Landscape
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This analysis is fundamental for understanding the structural basis of a compound's biological activity. Given that various benzodioxole derivatives have been investigated for a range of biological activities, a hypothetical docking study can be performed to explore the potential interactions of (2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid with relevant biological targets.
For instance, based on the known antifungal properties of related imidazole-bearing benzodioxole derivatives, a potential target for docking studies could be a key fungal enzyme such as lanosterol (B1674476) 14α-demethylase (CYP51). semanticscholar.org The study would involve preparing the 3D structure of the ligand and the protein, followed by running docking simulations to identify the most stable binding poses. The results typically include a docking score, which estimates the binding affinity, and a detailed analysis of the intermolecular interactions.
Key interactions stabilizing the ligand-receptor complex often include hydrogen bonds, hydrophobic interactions, and π-π stacking. The carboxylic acid group of the ligand is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Histidine) in the active site, while the benzodioxole ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like Tyrosine and Phenylalanine.
Table 1: Hypothetical Molecular Docking Results against Fungal Lanosterol 14α-demethylase (CYP51)
| Binding Pose | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| 1 | -8.5 | -9.2 | TYR 132, HIS 377 | π-π Stacking, Hydrogen Bond |
| 2 | -8.2 | -8.9 | ARG 382, PHE 234 | Hydrogen Bond, Hydrophobic |
Note: The data in this table is illustrative and represents typical results from a molecular docking simulation.
Pharmacophore Modeling and Rational Drug Design Principles
Pharmacophore modeling is a cornerstone of rational drug design, focusing on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. pharmacophorejournal.comnih.gov A pharmacophore model can be generated based on a set of active ligands or the structure of a ligand-bound receptor. nih.gov This model serves as a 3D query to screen virtual compound libraries for new potential hits with diverse chemical scaffolds but similar biological functions. nih.gov
For a series of biologically active benzodioxole derivatives, a ligand-based pharmacophore model could be developed. The essential features for this compound would likely include:
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid.
A Hydrogen Bond Donor (HBD): The hydroxyl group of the carboxylic acid.
An Aromatic Ring (AR): The benzene (B151609) ring of the benzodioxole moiety.
A Hydrophobic Feature (HY): The dioxole portion of the molecule.
The spatial relationships (distances and angles) between these features are critical for biological recognition. By understanding these key features, medicinal chemists can rationally design new molecules with improved potency and selectivity. For example, modifying the linker between the aromatic ring and the carboxylic acid could optimize the geometry for better receptor fit, while substitutions on the aromatic ring could enhance hydrophobic interactions or introduce new hydrogen bonding opportunities.
Table 2: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Description | Potential Interaction |
|---|---|---|
| Aromatic Ring (AR) | Benzene ring of the benzodioxole system | π-π stacking with aromatic amino acids |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen and ether-like oxygens | Hydrogen bonding with donor groups on the receptor |
| Hydrogen Bond Donor (HBD) | Hydroxyl group of the carboxylic acid | Hydrogen bonding with acceptor groups on the receptor |
Quantum Chemical Calculations and Spectroscopic Property Prediction (e.g., DFT, NMR, FTIR, HRMS)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for predicting the molecular structure, electronic properties, and spectroscopic signatures of a compound. semanticscholar.orgsemanticscholar.org These calculations can provide highly accurate predictions of NMR chemical shifts, FTIR vibrational frequencies, and other properties that are invaluable for structural elucidation and characterization. mdpi.commdpi.com
A DFT study of this compound, typically performed using a basis set like 6-311++G(d,p), would begin with a geometry optimization to find the lowest energy conformation. semanticscholar.org From this optimized structure, various properties can be calculated. For instance, NMR shielding tensors can be computed to predict ¹H and ¹³C chemical shifts, which can then be compared to experimental data of related compounds for validation. mdpi.comresearchgate.net Similarly, vibrational frequency analysis can predict the positions of characteristic peaks in the FTIR spectrum. researchgate.net High-resolution mass spectrometry (HRMS) data can be precisely matched with the calculated molecular formula and isotopic pattern. mdpi.com
Table 3: Predicted vs. Experimental Spectroscopic Data for Benzodioxole-yl-propenoic Acid Derivatives
| Parameter | Predicted Value (DFT) for (Z)-isomer | Experimental Value for related (E)-isomer derivative mdpi.comresearchgate.net |
|---|---|---|
| ¹H NMR (δ, ppm) | ||
| -OCH₂O- | ~6.05 | 6.10 (s, 2H) |
| Aromatic CH | 6.90 - 7.50 | 6.99 (d), 7.33 (d), 7.66 (s) |
| Vinylic CH | 6.50 (d), 7.80 (d) | 7.69-7.72 (m, 2H) |
| ¹³C NMR (δ, ppm) | ||
| -OCH₂O- | ~101.8 | 101.7 |
| Aromatic C | 108.0 - 149.0 | 108.9, 125.5, 148.5, 150.2 |
| C=O | ~168.5 | 166.0 (in amide derivative) |
| FTIR (cm⁻¹) | ||
| O-H stretch (acid) | ~3450 | N/A |
| C=O stretch (acid) | ~1670 | 1666 (in amide derivative) |
| C=C stretch | ~1600 | 1597 |
| C-O stretch (ether) | ~1250 | 1242 |
| HRMS |
Note: Predicted values are hypothetical, based on typical DFT calculation results. Experimental values are from N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide and are provided for comparative purposes. mdpi.comresearchgate.net
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose, investigate the flexibility of the ligand and protein, and calculate binding free energies more accurately.
Following a docking study, the most promising ligand-protein complex would be subjected to an MD simulation, typically for a duration of 100 nanoseconds or more in a simulated aqueous environment. The stability of the complex is often evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. Other analyses, like Root Mean Square Fluctuation (RMSF), can identify flexible regions of the protein, while Radius of Gyration (Rg) can indicate the compactness of the complex.
Table 4: Hypothetical Molecular Dynamics Simulation Metrics for Ligand-Protein Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Radius of Gyration (Rg) (Å) | Interpretation |
|---|---|---|---|---|
| 0-20 | Fluctuating (0.5 - 2.5) | Fluctuating (1.0 - 3.0) | 22.5 - 22.8 | System equilibration period |
Note: This data is illustrative of a typical stable MD simulation trajectory.
Computational Prediction of Biological Activities and ADMET Properties
In the early stages of drug discovery, computational tools are widely used to predict the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds. elsevierpure.com These predictions help prioritize candidates for synthesis and experimental testing. Various machine learning models and quantitative structure-activity relationship (QSAR) studies can predict a compound's activity against a panel of biological targets. elsevierpure.comnih.gov
For this compound, in silico models could be used to predict its potential for various activities, such as anti-inflammatory, antioxidant, or anticancer effects, based on its structural similarity to known active compounds. Furthermore, ADMET prediction tools can estimate crucial physicochemical and pharmacokinetic properties. These include parameters like lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and compliance with drug-likeness rules such as Lipinski's Rule of Five. These predictions are vital for identifying potential liabilities, such as poor absorption or potential toxicity, early in the design process.
Table 5: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 192.17 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 1.85 | Optimal range for drug absorption |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | Good potential for cell permeability (<140 Ų) |
| Number of Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤5) |
| Number of Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (≤10) |
Note: Values are calculated based on the chemical structure.
Biosynthetic Pathways and Natural Occurrence of 2z 3 2h 1,3 Benzodioxol 5 Yl Prop 2 Enoic Acid
Identification in Natural Products and Plant Extracts
While the specific (2Z) or cis-isomer of 3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is not extensively documented in isolation, its more stable (2E) or trans-isomer, also known as 3,4-methylenedioxycinnamic acid, has been identified in various plant species. The presence of the trans-isomer suggests the potential for the existence of the cis-isomer in these plants, as cis-trans isomerization can occur in nature, often influenced by factors such as UV light. researchgate.netnih.gov
Studies on the chemical composition of various plants have led to the identification of 3,4-methylenedioxycinnamic acid and related phenylpropanoids. For instance, these compounds are characteristic secondary metabolites in plants of the Piper genus, commonly known as pepper plants. nih.govnih.gov Metabolomic profiling of different Piper species has revealed a rich diversity of phenylpropanoids, which contribute to their distinct aromatic and bioactive properties. nih.govnih.gov
Below is a table summarizing the reported natural occurrence of the closely related (2E)-isomer, which points to potential sources for the (2Z)-isomer.
| Plant Species | Family | Plant Part | Reference(s) |
| Piper nigrum L. | Piperaceae | Berries, Leaves | nih.govnih.gov |
| Brombya platynema | Rutaceae | Stem bark | chemsrc.com |
| Asparagus officinalis | Asparagaceae | Roots | embrapa.br |
| Helichrysum arenarium | Asteraceae | - | researchgate.net |
This table indicates the presence of the (E)-isomer, suggesting where the (Z)-isomer might also be found.
Proposed Biosynthetic Precursors and Intermediates (e.g., Shikimate Pathway Derivatives)
The biosynthesis of (2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids. nih.govrsc.org The primary precursor derived from this pathway is L-phenylalanine.
The proposed biosynthetic pathway can be outlined as follows:
Shikimate Pathway: This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate, which is the branch-point intermediate for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. rsc.orgnih.gov
L-Phenylalanine: This aromatic amino acid serves as the direct precursor for the vast majority of phenylpropanoids. frontiersin.org
trans-Cinnamic Acid: The first committed step in the general phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. frontiersin.org
p-Coumaric Acid: Cinnamate 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, then hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid. nih.gov
Caffeic Acid: Subsequent hydroxylation of p-coumaric acid at the meta position, catalyzed by p-coumarate 3-hydroxylase (C3H), produces caffeic acid (3,4-dihydroxycinnamic acid).
Formation of the Methylenedioxy Bridge: A key step is the formation of the 1,3-benzodioxole (B145889) ring structure from the ortho-dihydroxy group of a precursor like caffeic acid. This reaction is catalyzed by a specific type of cytochrome P450 enzyme. nih.govnih.gov
cis-trans Isomerization: The final step to yield the (2Z)-isomer involves the isomerization of the double bond from the more stable trans configuration. This can be a photochemical process or potentially enzyme-mediated. researchgate.netnih.gov
The following table lists the key precursors and intermediates in the proposed biosynthetic pathway.
| Precursor/Intermediate | Pathway/Class | Role |
| Phosphoenolpyruvate | Glycolysis | Starting material for the shikimate pathway |
| Erythrose 4-phosphate | Pentose Phosphate Pathway | Starting material for the shikimate pathway |
| Chorismate | Shikimate Pathway | Branch-point intermediate for aromatic amino acids |
| L-Phenylalanine | Aromatic Amino Acid | Direct precursor to the phenylpropanoid pathway |
| trans-Cinnamic Acid | Phenylpropanoid | Product of L-phenylalanine deamination |
| p-Coumaric Acid | Phenylpropanoid | Hydroxylated derivative of cinnamic acid |
| Caffeic Acid | Phenylpropanoid | Dihydroxylated precursor to the methylenedioxy bridge |
| (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid | Phenylpropanoid | The trans-isomer and direct precursor to the (2Z)-isomer |
Enzymatic Steps and Catalytic Mechanisms in Biosynthesis
The biosynthesis of this compound is governed by a series of specific enzymatic reactions.
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial and rate-limiting step of the phenylpropanoid pathway, the deamination of L-phenylalanine to trans-cinnamic acid.
Cinnamate 4-Hydroxylase (C4H): A member of the cytochrome P450 superfamily, C4H introduces a hydroxyl group at the C4 position of the phenyl ring of cinnamic acid. nih.gov
p-Coumarate 3-Hydroxylase (C3H): This enzyme further hydroxylates p-coumaric acid to yield caffeic acid.
Methylenedioxy Bridge Forming Enzyme (Cytochrome P450): The formation of the characteristic methylenedioxy bridge is a critical step. This reaction is catalyzed by specialized cytochrome P450 monooxygenases. nih.govnih.gov These enzymes utilize molecular oxygen and NADPH to catalyze the oxidative cyclization of an ortho-methoxyphenol or a similar precursor derived from caffeic acid. The proposed mechanism involves the oxidation of the methyl group of a methoxy (B1213986) substituent, which then forms a bridge with the adjacent hydroxyl group. rsc.org In the biosynthesis of piperine (B192125) in Piper nigrum, a CYP719A37 enzyme has been identified as being responsible for forming the methylenedioxy bridge in piperic acid. nih.gov
cis-trans Isomerase (Potential): While photochemical isomerization of the trans double bond to the cis form is known to occur, the existence of specific enzymes catalyzing this reaction in plants is also plausible, although not yet fully characterized for this specific compound. researchgate.netnih.gov Studies have shown that cis-cinnamic acid can be found endogenously in plants, suggesting a regulated formation process. researchgate.net
The key enzymes involved in the biosynthesis are summarized in the table below.
| Enzyme | Abbreviation | Function |
| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid |
| Cinnamate 4-Hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid |
| p-Coumarate 3-Hydroxylase | C3H | Hydroxylates p-coumaric acid to caffeic acid |
| Cytochrome P450 Monooxygenase | P450 | Catalyzes the formation of the methylenedioxy bridge |
| cis-trans Isomerase | - | Potentially catalyzes the isomerization to the (2Z)-form |
Metabolomic Profiling and Detection in Biological Systems (Non-Human Clinical Samples)
Metabolomic studies, particularly those employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have been instrumental in profiling the secondary metabolites in various plant species. mdpi.com In the context of Piper nigrum (black pepper), metabolomic analyses have revealed a complex mixture of compounds, including a significant number of phenylpropanoids. nih.govnih.gov
These studies have successfully identified numerous phenolic compounds, which play crucial roles in the plant's defense mechanisms and contribute to its characteristic flavor and aroma. nih.govnih.gov While these non-targeted metabolomic approaches provide a broad overview of the chemical composition, the specific identification of less abundant isomers like this compound can be challenging without the use of authentic standards for comparison.
The detection of a wide range of phenylpropanoids in Piper species, however, strongly supports the activity of the biosynthetic pathways leading to such compounds. nih.gov Therefore, it is highly probable that this compound is present in these plants, albeit potentially at lower concentrations than its trans-isomer. Future targeted metabolomic studies, utilizing synthesized standards of the (2Z)-isomer, would be necessary to definitively confirm its presence and quantify its abundance in different plant tissues and under various physiological conditions.
The table below presents a summary of phenylpropanoid classes detected in metabolomic studies of Piper species.
| Plant Species | Phenylpropanoid Classes Detected | Analytical Technique(s) | Reference(s) |
| Piper nigrum L. | Phenolic acids, Flavonoids, Lignans, Alkamides | GC-MS, LC-MS | nih.govnih.govmdpi.com |
| Piper species | Phenylpropanoids (general), Benzoic acid derivatives | HPLC-DAD, HPLC-HRESIMS, GC-MS | nih.gov |
Future Research Directions and Potential Applications in Chemical Biology
Rational Design of Advanced Analogues for Enhanced Target Selectivity and Potency
The rational design of analogues of (2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is a promising avenue for enhancing biological activity and target specificity. Structure-activity relationship (SAR) studies will be fundamental to this endeavor. By systematically modifying the benzodioxole ring, the carboxylic acid function, and the propenoic acid linker, researchers can elucidate the key molecular features required for interaction with biological targets. For instance, substitutions on the benzodioxole ring could modulate lipophilicity and electronic properties, thereby influencing cell permeability and target binding affinity.
Furthermore, computational modeling and molecular docking studies can predict the binding modes of these analogues with various enzymes and receptors. This in silico approach can guide the synthesis of compounds with a higher probability of desired activity, saving time and resources. The development of conformationally restricted analogues, where the rotational freedom of the molecule is limited, could also lead to increased potency and selectivity by locking the molecule into its bioactive conformation.
Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies
To explore the chemical space around this compound efficiently, the integration of combinatorial chemistry and high-throughput screening (HTS) is essential. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different building blocks. researchgate.net For this particular scaffold, combinatorial libraries could be generated by varying the substituents on the benzodioxole ring and by creating a diverse set of amides and esters from the carboxylic acid group.
These compound libraries can then be subjected to HTS assays to rapidly identify "hit" compounds with interesting biological activities. rjpbr.com The development of robust and miniaturized assays is crucial for this process. Cell-based assays can be employed to screen for effects on specific signaling pathways or cellular processes, while biochemical assays can be used to identify inhibitors of specific enzymes. The data generated from HTS can then feedback into the rational design process, enabling a cycle of design, synthesis, and testing to optimize the activity of lead compounds.
Exploration of Novel Biological Functions and Therapeutic Avenues (Non-Clinical)
While the specific biological functions of this compound are largely unexplored, the known activities of related compounds provide a strong basis for future investigations. Cinnamic acid derivatives are known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. mdpi.com Notably, the cis isomer of cinnamic acid has been shown to exhibit distinct biological effects compared to the more common trans isomer, such as auxin-like activity in plants.
Future research should focus on screening this compound and its analogues against a wide range of biological targets. This could include enzymes involved in metabolic diseases, protein-protein interactions critical in cancer, and microbial targets for the development of new anti-infective agents. The benzodioxole moiety, present in many bioactive natural products and synthetic drugs, may confer unique properties, and its influence on the biological activity profile of the cis-cinnamic acid scaffold warrants thorough investigation.
Methodological Advancements in Chemical Characterization and Activity Profiling
Advancements in analytical and bioanalytical techniques will be crucial for the comprehensive characterization and activity profiling of this compound and its derivatives. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the purity and stereochemistry of the synthesized compounds, particularly for distinguishing between the (2Z) and (2E) isomers.
For biological activity profiling, techniques such as transcriptional profiling can provide a broad overview of the cellular pathways affected by a compound. nih.gov This can help in identifying potential mechanisms of action and off-target effects. Furthermore, the development of novel bioassays, including cell-based reporter assays and target-based binding assays, will be necessary to explore the full spectrum of biological activities of this class of compounds.
Interdisciplinary Research Opportunities in Medicinal Chemistry and Chemical Biology
The exploration of this compound and its analogues presents numerous opportunities for interdisciplinary collaboration between medicinal chemists, chemical biologists, and other biomedical researchers. Medicinal chemists can apply their expertise in organic synthesis and structure-activity relationship studies to design and create novel compounds. mdpi.com Chemical biologists can then use these compounds as molecular probes to investigate complex biological processes.
This synergistic approach can lead to a deeper understanding of disease mechanisms and the identification of novel therapeutic targets. For example, a potent and selective analogue of this compound could be used to study the physiological role of a specific enzyme or receptor in a cellular or animal model. Such interdisciplinary efforts will be key to unlocking the full potential of this promising chemical scaffold.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid, and how are stereochemical outcomes controlled?
The synthesis typically involves Knoevenagel condensation between 1,3-benzodioxole-5-carbaldehyde and malonic acid derivatives. Stereochemical control of the Z-configuration at the α,β-unsaturated double bond is achieved by optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts like piperidine). For example, polar aprotic solvents (e.g., DMF) and mild heating (60–80°C) favor Z-selectivity due to kinetic control . Characterization of stereochemistry requires NMR (coupling constants between C2 and C3 protons: J ≈ 12–14 Hz for Z-isomers) and IR spectroscopy (conjugated C=O stretching near 1680 cm⁻¹) .
Q. How does the benzodioxole moiety influence the electronic properties of the α,β-unsaturated carboxylic acid system?
The benzodioxole group acts as an electron-donating substituent via resonance, stabilizing the conjugated system and enhancing electrophilicity at the β-carbon. This is critical in Michael addition reactions, where nucleophiles attack the β-position. UV-Vis spectroscopy (λmax ≈ 280–320 nm) and computational studies (DFT calculations) are used to quantify charge distribution and predict reactivity .
Q. What analytical techniques are recommended for purity assessment and structural validation?
- CHN analysis : Validates elemental composition (e.g., C: 58.5%, H: 3.8%, O: 30.2% for C₁₁H₈O₅).
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (retention time ~8.2 min under isocratic elution with 60% methanol/water).
- Mass spectrometry : ESI-MS in negative mode ([M-H]⁻ peak at m/z 219.1) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reactivity data for this compound in Michael addition reactions?
Contradictions in reaction rates or selectivity may arise from variations in nucleophile strength, solvent effects, or trace moisture. To resolve these:
- Systematic kinetic studies : Vary solvents (e.g., THF vs. DMSO), temperatures, and nucleophiles (e.g., amines vs. thiols).
- In-situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation.
- Control experiments : Include anhydrous conditions and inert atmospheres to exclude side reactions .
Q. What strategies optimize the compound’s application in polymer synthesis while minimizing side reactions?
The α,β-unsaturated system undergoes radical or anionic polymerization but may react with initiators (e.g., peroxides). Mitigation strategies:
Q. How can computational modeling enhance the design of derivatives with tailored optical properties?
- TD-DFT calculations : Predict UV-Vis absorption maxima by modeling HOMO-LUMO transitions.
- Molecular docking : Screen derivatives for non-linear optical (NLO) activity by analyzing hyperpolarizability (β) values.
- Solvent effect simulations : COSMO-RS models to assess solvatochromic shifts .
Methodological Considerations
Q. What experimental precautions are critical for handling this compound in long-term stability studies?
- Storage : Store at 4°C in amber vials under nitrogen to prevent oxidation and photodegradation .
- Degradation monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Matrix stabilization : For aqueous studies, add antioxidants (e.g., BHT) and refrigerate samples to slow organic degradation .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction reveals:
- Torsional angles : Benzodioxole and prop-2-enoic acid planes form a dihedral angle of ~15°, indicating partial conjugation.
- Hydrogen bonding : Carboxylic acid dimers (O···H distance ≈ 1.8 Å) stabilize the crystal lattice.
Reference Cambridge Structural Database (CSD) entries for analogous compounds to validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
